Pyrroloquinoline quinone disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroloquinoline quinone disodium salt is a water-soluble salt of the coenzyme pyrroloquinoline quinone. It is known for its role in promoting mitochondrial biogenesis, antioxidant activity, and neuroprotection. This compound has been studied for its potential benefits in improving cognitive function, supporting cardiovascular health, and enhancing overall cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrroloquinoline quinone disodium salt can be synthesized through various chemical routes. One common method involves the fermentation of specific bacteria that produce pyrroloquinoline quinone, followed by purification and conversion to its disodium salt form . The synthetic process typically includes the following steps:
Fermentation: Bacteria such as are cultured to produce pyrroloquinoline quinone.
Purification: The pyrroloquinoline quinone is extracted and purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. These processes are optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in dietary supplements and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
Pyrroloquinoline quinone disodium salt undergoes various chemical reactions, including:
Oxidation: this compound acts as a redox cofactor, participating in oxidation-reduction reactions.
Reduction: It can be reduced by various reducing agents, which is essential for its role as an antioxidant.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrroloquinoline quinone, which retain its core structure but exhibit different functional properties .
Scientific Research Applications
Pyrroloquinoline quinone disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a redox cofactor in various biochemical assays and studies.
Biology: This compound is studied for its role in cellular energy production and mitochondrial function.
Medicine: Research has shown its potential in improving cognitive function, protecting against neurodegenerative diseases, and supporting cardiovascular health
Mechanism of Action
Pyrroloquinoline quinone disodium salt exerts its effects through several mechanisms:
Mitochondrial Biogenesis: It promotes the growth and replication of mitochondria, enhancing cellular energy production.
Antioxidant Activity: This compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress.
Neuroprotection: It supports the production of nerve growth factors and protects neurons from damage.
Comparison with Similar Compounds
Similar Compounds
Coenzyme Q10: Like pyrroloquinoline quinone disodium salt, coenzyme Q10 is involved in mitochondrial energy production and exhibits antioxidant properties.
Nicotinamide Adenine Dinucleotide (NADH): NADH is another coenzyme that plays a crucial role in cellular energy metabolism.
Uniqueness
This compound is unique in its ability to stimulate mitochondrial biogenesis and its potent neuroprotective effects. Unlike other similar compounds, it has been shown to improve cognitive function in both young and older adults .
Properties
Molecular Formula |
C14H6N2Na2O8 |
---|---|
Molecular Weight |
376.18 g/mol |
InChI |
InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);; |
InChI Key |
MKPHMOAXBWUCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.